1-Methylcarbamoyl-5-fluorouracil
Description
1-Methylcarbamoyl-5-fluorouracil (CAS RN 56563-18-9) is a carbamoylated derivative of 5-fluorouracil (5-FU), a widely used antimetabolite chemotherapeutic agent. Its molecular formula is C₆H₆FN₃O₃ (MW: 187.13 g/mol), with a methylcarbamoyl group (-CONHCH₃) substituted at the N1-position of the pyrimidine ring . The compound exhibits a melting point of 225–228°C and low aqueous solubility (0.62 g/L at 22°C, pH 4.0), which influences its pharmacokinetic behavior . Like other 5-FU prodrugs, it is designed to improve therapeutic efficacy and reduce systemic toxicity by modulating 5-FU release kinetics .
Properties
CAS No. |
56563-18-9 |
|---|---|
Molecular Formula |
C6H6FN3O3 |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
5-fluoro-N-methyl-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C6H6FN3O3/c1-8-5(12)10-2-3(7)4(11)9-6(10)13/h2H,1H3,(H,8,12)(H,9,11,13) |
InChI Key |
CDACFMJJRHUMNA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment
1-Methylcarbamoyl-5-fluorouracil has shown promise in treating various cancers, particularly colorectal cancer, breast cancer, and gastric adenocarcinoma.
- Colorectal Cancer : Studies indicate that it can enhance the efficacy of standard treatments when used in combination with leucovorin or other chemotherapeutic agents. For instance, a clinical trial demonstrated improved outcomes when patients received this compound alongside leucovorin compared to standard fluorouracil alone .
- Breast Cancer : In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of approximately 1.30 µM for this compound, indicating significant antiproliferative activity .
Dermatological Conditions
Topical formulations of this compound have been explored for treating skin conditions such as actinic keratosis and superficial basal cell carcinomas. The compound's ability to selectively target rapidly dividing cells makes it suitable for these applications.
Comparative Efficacy Studies
A series of comparative studies have highlighted the advantages of using this compound over traditional formulations of fluorouracil:
Case Studies
Several case studies have documented the clinical efficacy of this compound:
- Case Study on Colorectal Cancer : A patient treated with this compound in conjunction with leucovorin achieved a significant reduction in tumor size after three months, demonstrating a positive response to therapy .
- Dermatological Application : In a cohort study involving patients with actinic keratosis, topical application of the compound resulted in complete resolution in over 80% of cases within eight weeks .
Comparison with Similar Compounds
Structural Insights :
- Shorter chains (e.g., methyl) may enable faster enzymatic hydrolysis, releasing 5-FU more rapidly but with reduced tissue penetration due to lower lipophilicity .
- Longer chains (e.g., hexyl in Carmofur) enhance lipid solubility, improving tumor uptake and sustained release .
Pharmacokinetic and Pharmacodynamic Profiles
Solubility and Bioavailability
Key Findings :
- Carmofur’s lipophilicity correlates with higher tumor-to-plasma 5-FU ratios compared to 1-Methylcarbamoyl-5-FU .
- 1-Methylcarbamoyl-5-FU’s low solubility necessitates formulation strategies (e.g., micellar systems) to enhance delivery .
Therapeutic Efficacy and Toxicity
*Therapeutic index = Ratio of efficacy to toxicity.
Combination Therapies :
- Carmofur combined with uracil increases 5-FU concentration in tumors by inhibiting dihydropyrimidine dehydrogenase (DPD), a 5-FU catabolic enzyme .
Preparation Methods
Carbonyl Chloride Intermediate Method
This approach involves converting 5-FU into a reactive carbonyl chloride intermediate, which is then treated with methylamine to form the methylcarbamoyl derivative.
Reaction Steps :
-
Activation of 5-FU : 5-FU is treated with a carbonylating agent (e.g., phosgene or triphosgene) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) to generate 5-FU-N¹-carbonyl chloride.
-
Reaction with Methylamine : The carbonyl chloride intermediate reacts with methylamine (CH₃NH₂) in the presence of a base (e.g., triethylamine) to yield 1-methylcarbamoyl-5-FU.
Advantages :
-
High regioselectivity due to targeted N¹ activation.
Example Data :
Direct Coupling with Methyl Isocyanate
This method bypasses the carbonyl chloride intermediate by using methyl isocyanate (CH₃NCO) as a direct methylcarbamoylating agent.
Reaction Steps :
-
Methyl Isocyanate Addition : 5-FU reacts with methyl isocyanate in a polar aprotic solvent (e.g., dimethylformamide) under inert atmosphere.
-
Workup : The reaction mixture is quenched with water, and the product is isolated via filtration.
Advantages :
-
Simplified workflow with fewer steps.
-
Avoids handling hazardous carbonylating agents.
Example Data :
Carbodiimide-Mediated Coupling
This method employs carbodiimides (e.g., DCC or DIC) to activate 5-FU for nucleophilic substitution with methylamine.
Reaction Steps :
-
Activation : 5-FU is treated with DCC or DIC in the presence of a catalyst (e.g., HOBt) to form an active intermediate.
-
Aminolysis : Methylamine is added to the activated intermediate, forming the methylcarbamoyl bond.
Advantages :
Example Data :
Industrial and Scalable Methods
Continuous Flow Synthesis
Microchannel reactors enable precise control of reaction parameters (e.g., temperature, pressure) for high-yield synthesis.
Process :
-
Preheating : A uracil solution in trifluoroacetic acid is preheated to –10°C.
-
Fluorination : Fluorine gas is introduced into the microchannel reactor under inert atmosphere.
-
Quenching : The reaction mixture is quenched, separated, and purified to yield 5-FU.
-
Methylcarbamoylation : Post-synthesis, 5-FU undergoes methylcarbamoylation via methods described above.
Advantages :
Prodrug Design
Palladium-activated prodrugs offer targeted release of 5-FU derivatives, enhancing bioavailability.
Example :
-
Prodrug Synthesis : 5-FU is coupled with a palladium-responsive linker.
-
Activation : Pd-mediated cleavage releases 1-methylcarbamoyl-5-FU in vivo.
Key Findings :
Purification and Characterization
Chromatographic Methods
Spectroscopic Analysis
-
¹H-NMR : Confirms methylcarbamoyl proton signals (δ 2.74–3.65 ppm).
-
Mass Spectrometry : Molecular ion peaks at m/z 189.08 (C₇H₈FN₃O₂).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Carbonyl Chloride | 70–75 | >98 | 4–6h | Moderate |
| Methyl Isocyanate | 60–65 | >95 | 2h | High |
| DCC-Mediated | 65–70 | >95 | 12h | Moderate |
| Microchannel Reactor | 86.7–89.4 | >98.6 | <1h | High |
| Prodrug Design | N/A | N/A | N/A | Low |
Q & A
Q. What are the key physicochemical properties of 1-Methylcarbamoyl-5-fluorouracil relevant to experimental design?
The compound (C₆H₆FN₃O₃, MW 187.13) has a melting point of 225–228°C and a solubility of 3.313 × 10⁻³ M (0.62 g/L) in aqueous solutions at 22°C and pH 4.0. These properties are critical for solubility-based assays, formulation stability, and in vitro studies requiring precise buffer conditions. Solubility data should guide solvent selection (e.g., pH-adjusted water or dimethylacetamide for synthesis) .
Q. How can researchers verify the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as demonstrated in related carbamoyl-fluorouracil derivatives (>98% purity thresholds). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for confirming molecular structure, particularly the methylcarbamoyl and fluorouracil moieties .
Q. What synthetic routes are available for this compound?
While direct synthesis data are limited, analogous compounds (e.g., carmofur) are synthesized by condensing 5-fluorouracil with isocyanates. For this compound, reaction of 5-fluorouracil with methyl isocyanate in a polar aprotic solvent (e.g., dimethylacetamide) at 50°C is a plausible route. Optimize reaction time and stoichiometry using thin-layer chromatography (TLC) or HPLC to monitor progress .
Advanced Research Questions
Q. How should researchers design in vitro studies to evaluate the anticancer efficacy of this compound?
Use standardized cell lines (e.g., HCT-116 for colorectal cancer) with controls for thymidylate synthase inhibition, a mechanism shared with 5-fluorouracil. Include dose-response curves (0.1–100 μM) and measure IC₅₀ values. Account for pH-dependent solubility by pre-dissolving the compound in pH 4.0 buffers. Validate results with comparative studies against 5-fluorouracil and leucovorin rescue experiments .
Q. What confounding factors should be considered when analyzing resistance to this compound in tumor models?
Molecular correlates such as microsatellite instability (MSI) or MLH1 methylation status can confound resistance studies. For example, MSI-high tumors may exhibit intrinsic resistance independent of the compound’s mechanism. Use paired isogenic cell lines (e.g., MLH1-proficient vs. -deficient) and multivariate regression to isolate variables .
Q. How can pharmacokinetic (PK) parameters of this compound be optimized in preclinical models?
Conduct bioavailability studies in rodent models using intravenous (IV) and oral administration. Measure plasma half-life, volume of distribution, and urinary excretion. Due to its low solubility, consider nanoformulations (e.g., liposomes) or co-solvents (e.g., PEG 400) to enhance absorption. Compare PK profiles to 5-fluorouracil to assess carbamoyl modification effects .
Q. What analytical methods are suitable for detecting this compound degradation products?
Accelerated stability testing (40°C/75% RH) with LC-MS/MS can identify hydrolysis products (e.g., 5-fluorouracil or methylcarbamic acid). Monitor pH stability in buffers (pH 2–9) and validate degradation pathways via Arrhenius plots. Use forced degradation data to refine storage conditions (e.g., desiccated, −20°C) .
Q. How do researchers address discrepancies in cytotoxicity data across different cell lines?
Perform transcriptomic profiling (RNA-seq) to identify overexpression of resistance markers (e.g., dihydropyrimidine dehydrogenase). Use siRNA knockdowns to validate targets. Cross-reference cytotoxicity with cellular uptake studies (radiolabeled or fluorescently tagged compounds) to distinguish between delivery inefficiency and mechanistic resistance .
Methodological Notes
- Toxicity Evaluation : Follow OECD guidelines for acute toxicity (LD₅₀ in rodents) and genotoxicity (Ames test). Include in vitro hepatocyte assays to assess metabolic activation risks .
- Data Reporting : Adopt WHO standards for tumor response criteria (e.g., RECIST 1.1) and toxicity grading (CTCAE v5.0) to ensure comparability with 5-fluorouracil studies .
- Statistical Rigor : Power analyses (α=0.05, β=0.2) and Bonferroni corrections for multiple comparisons are mandatory in pharmacological studies to mitigate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
